8-Mercaptocaffeine

Übersicht

Beschreibung

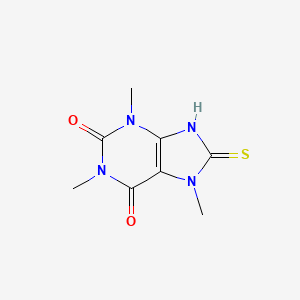

8-Mercaptocaffeine is a derivative of caffeine, where a thiol group replaces one of the hydrogen atoms in the caffeine molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Mercaptocaffeine typically involves the reaction of caffeine with thiourea in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the thiol group from thiourea replaces a hydrogen atom on the caffeine molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Mercaptocaffeine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.

Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Alkylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

8-Mercaptocaffeine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a chemotherapeutic agent due to its ability to interact with biological molecules.

Medicine: Studied for its radioprotective properties, which could be beneficial in cancer treatment.

Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 8-Mercaptocaffeine involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

Mercaptopurine: Used as an antineoplastic agent in leukemia treatment.

Comparison: 8-Mercaptocaffeine is unique due to its combination of a caffeine backbone with a thiol group, which imparts distinct chemical and biological properties. Unlike 8-Hydroxyquinoline, which primarily exhibits antimicrobial activity, this compound has broader applications, including potential use in radioprotection and chemotherapeutics .

Biologische Aktivität

8-Mercaptocaffeine, a derivative of caffeine, has garnered attention for its potential biological activities, particularly in the fields of oncology and cellular biology. This compound is characterized by the substitution of a thiol group at the 8-position of the caffeine molecule, which may enhance its pharmacological properties compared to caffeine itself. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through various chemical modifications of caffeine. The introduction of a thiol group at the 8-position alters its interaction with biological targets, potentially enhancing its efficacy as an anticancer agent. The synthesis typically involves halogenation followed by nucleophilic substitution reactions, allowing for the formation of diverse derivatives with varying biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : A study demonstrated that synthesized 8-alkylmercaptocaffeine derivatives induced cell death in different cancer cells via the cGMP signaling pathway . This suggests that these derivatives may interfere with cellular proliferation and survival mechanisms.

-

Mechanisms of Action : The anticancer activity appears to be mediated through multiple pathways, including:

- DNA Damage Induction : Similar to other caffeine derivatives, this compound has been shown to induce DNA single-strand breaks (SSBs) and double-strand breaks (DSBs), which are critical events leading to apoptosis in cancer cells .

- Topoisomerase Inhibition : The compound exhibits functional similarities to ellipticine, a known topoisomerase II inhibitor, suggesting that it may disrupt DNA replication and transcription processes in cancer cells .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antioxidant Activity : Some studies indicate that this compound may possess antioxidant properties, which could mitigate oxidative stress in cells and contribute to its protective effects against cancer development .

- Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with various biological targets, predicting strong binding affinities with key enzymes involved in cancer progression .

Case Studies and Research Findings

Several case studies have explored the implications of this compound in cancer treatment:

Eigenschaften

IUPAC Name |

1,3,7-trimethyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-10-4-5(9-7(10)15)11(2)8(14)12(3)6(4)13/h1-3H3,(H,9,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGLXCHNDQITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170761 | |

| Record name | Caffeine, 8-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790-74-5 | |

| Record name | Caffeine, 8-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Caffeine, 8-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.